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For researchers, scientists, and drug development professionals operating in environments

susceptible to radiation, the selection of robust electronic components is paramount. This guide

provides an objective comparison of the radiation hardness of two cornerstone semiconductor

materials: silicon (Si) and gallium arsenide (GaAs). The information presented is supported by

experimental data to facilitate informed material selection for critical applications.

The primary mechanisms of radiation damage in semiconductors are Total Ionizing Dose (TID)

and Displacement Damage (DD). TID refers to the accumulation of charge in insulating layers,

such as silicon dioxide, which can alter the electrical characteristics of a device.[1][2] DD, on

the other hand, is the displacement of atoms from their lattice sites by energetic particles,

creating defects that can act as recombination or trapping centers, thereby degrading device

performance.[3][4]

Executive Summary of Comparison
Gallium arsenide generally exhibits superior radiation hardness compared to silicon, particularly

in environments with significant particle radiation that causes displacement damage. This

resilience is attributed to its higher displacement threshold energy and more efficient annealing

of radiation-induced defects.[5] While silicon remains the industry standard for most terrestrial

applications due to its mature manufacturing processes and lower cost, GaAs is often the

material of choice for space and other radiation-intensive environments.[5]

Quantitative Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1256347?utm_src=pdf-interest
https://ntrs.nasa.gov/api/citations/19650010092/downloads/19650010092.pdf
https://pubs.aip.org/aip/jap/article/123/9/095703/346344/Gamma-non-ionizing-energy-loss-Comparison-with-the
https://ntrs.nasa.gov/api/citations/20050185223/downloads/20050185223.pdf
https://scispace.com/pdf/radiation-induced-defect-accumulation-and-annealing-in-si-2ywta4ue.pdf
https://www.researchgate.net/publication/299684946_Basic_Radiation_Damage_Mechanisms_in_Semiconductor_Materials_and_Devices
https://www.researchgate.net/publication/299684946_Basic_Radiation_Damage_Mechanisms_in_Semiconductor_Materials_and_Devices
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data from various experimental studies,

comparing the performance degradation of silicon and gallium arsenide devices under different

radiation conditions.

Parameter Silicon (Si)
Gallium
Arsenide
(GaAs)

Radiation Type
&
Fluence/Dose

Source

Solar Cell

Maximum Power

Degradation

Higher

degradation rate

Lower

degradation rate
Protons [6]

Solar Cell Open

Circuit Voltage

(Voc) Drop

Significant drop

Maintained 96%

of initial value

after 10 years

LEO equivalent

Protons [7]

Transistor Gain

(β) Degradation

More susceptible

to degradation

More tolerant to

degradation

Gamma

Irradiation up to

1 Mrad(Si)

[8]

Increase in Input

Resistance (Hall

Effect Devices)

Less increase More increase
Gamma and

Beta Rays
[9]

Photoluminescen

ce Intensity

Change

Not applicable
Increased by

~60% at 10 KGy
Gamma Rays [10]

Current

Reduction (at 3V

bias)

Not specified
Reduced with

increasing dose
Gamma Rays [10]
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Parameter Silicon (Si)
Gallium Arsenide
(GaAs)

Source

Displacement

Threshold Energy

(Ed)

~25 eV
Ga: ~21.5 eV, As:

~21.5 eV
[11][12]

Non-Ionizing Energy

Loss (NIEL) for 10

MeV Protons

(MeV·cm²/g)

Lower Higher [13]

Physical Mechanisms of Radiation Hardness
The superior radiation hardness of Gallium Arsenide can be attributed to several key physical

properties:

Higher Displacement Threshold Energy: While the displacement threshold energies for

Gallium and Arsenic atoms are individually comparable to Silicon, the compound nature of

GaAs and its crystal structure contribute to a greater overall resistance to atom

displacement.[11][12] More energy is required from an incoming particle to create a stable

defect in the GaAs lattice.

Efficient Defect Annealing: Many radiation-induced defects in GaAs can be removed at lower

temperatures compared to silicon.[14] This "self-healing" or annealing process is more

efficient in GaAs, allowing devices to recover a portion of their pre-irradiation performance.

[14] In contrast, some radiation-induced defects in silicon can be more stable and require

higher temperatures for annealing.[15]

Direct Bandgap: GaAs possesses a direct bandgap, which makes it highly efficient for

optoelectronic devices.[5] While not directly a radiation hardness property, this characteristic

is crucial for applications like solar cells and photodetectors, where maintaining high

efficiency under irradiation is critical.
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The following outlines a generalized experimental protocol for testing the radiation hardness of

semiconductor devices, synthesized from various research methodologies.[3][16][17]

Total Ionizing Dose (TID) Testing
Objective: To evaluate the effects of ionizing radiation on the insulating layers of a

semiconductor device.

Radiation Source: Typically a Cobalt-60 (⁶⁰Co) gamma-ray source, which provides photons

with energies of 1.17 and 1.33 MeV.[17] X-ray sources can also be used.[18]

Dosimetry: The total absorbed dose is measured in rad(Si) or Gray(Si). Dosimeters are

placed alongside the device under test (DUT) to accurately measure the radiation exposure.

Procedure:

Pre-irradiation Characterization: The electrical parameters of the DUT (e.g., threshold

voltage, leakage current, gain) are measured before exposure to radiation.

Irradiation: The DUT is placed in the radiation field. The dose rate (rad(Si)/s) and total

dose are controlled according to the test specification (e.g., MIL-STD-883, Method 1019).

[17] Devices may be biased or unbiased during irradiation to simulate different operational

conditions.

Post-irradiation Characterization: After irradiation to a predetermined total dose, the

electrical parameters are measured again. This process may be repeated at several

intermediate dose levels.

Annealing: The DUT may be subjected to a thermal annealing process (e.g., 100°C for

168 hours) to evaluate the long-term stability of the radiation-induced changes.

Displacement Damage (DD) Testing
Objective: To evaluate the effects of particle radiation on the semiconductor crystal lattice.

Radiation Source: Particle accelerators are used to generate beams of protons, neutrons, or

heavy ions with specific energies.[3]
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Dosimetry: The particle fluence (particles/cm²) is the key metric. The energy spectrum of the

particles is also critical.

Procedure:

Pre-irradiation Characterization: The electrical and optical properties of the DUT (e.g.,

carrier lifetime, mobility, solar cell efficiency) are measured.

Irradiation: The DUT is exposed to the particle beam in a vacuum chamber. The particle

energy and fluence are precisely controlled.

Post-irradiation Characterization: The device parameters are re-measured after irradiation.

The degradation is often correlated with the Non-Ionizing Energy Loss (NIEL) of the

particles in the material.[13]

Annealing Studies: Post-irradiation annealing steps at various temperatures can be

performed to study the kinetics of defect removal.

Visualizing the Comparison Framework
The following diagram illustrates the logical flow for comparing the radiation hardness of Silicon

and Gallium Arsenide.
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Radiation Hardness Comparison: Si vs. GaAs

Semiconductor Material

Silicon (Si)Gallium Arsenide (GaAs)

Higher sensitivity, especially in oxidesMore resistant to lattice damage

Radiation Type

Total Ionizing Dose (TID)
(e.g., Gamma, X-rays)

Displacement Damage (DD)
(e.g., Protons, Neutrons)

Primary Damage Mechanism

Charge Trapping in OxideLattice Defects
(Vacancies, Interstitials)

Dominant in Si devicesGaAs shows better recovery

Performance Degradation

Key Performance Parameters

Standard for most applications;
more susceptible to radiation

Superior for radiation-hard applications;
higher cost

Solar Cell Efficiency Transistor Gain Leakage Current

Conclusion

Click to download full resolution via product page

Caption: Logical flow for comparing the radiation hardness of Si and GaAs.

Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating the radiation

hardness of a semiconductor material.
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Experimental Workflow for Radiation Hardness Testing

Start: Select Device
(Si or GaAs)

Pre-irradiation
Electrical & Optical
Characterization

Select Radiation
Source & Energy

Irradiation Exposure
(Controlled Dose/Fluence)

Post-irradiation
Characterization

Data Analysis:
Compare Pre & Post

Measurements

Annealing Study
(Optional)

Optional Path

Final Report:
Quantify Degradation
& Assess Hardness

Post-annealing
Characterization

Click to download full resolution via product page

Caption: A generalized workflow for radiation hardness testing of semiconductors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1256347?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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